molecular formula C10H7Br2N B15062354 6-Bromo-3-(bromomethyl)isoquinoline

6-Bromo-3-(bromomethyl)isoquinoline

Cat. No.: B15062354
M. Wt: 300.98 g/mol
InChI Key: BKPCRCHDOBFKHP-UHFFFAOYSA-N
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Description

6-Bromo-3-(bromomethyl)isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound is characterized by the presence of bromine atoms at the 6th position and a bromomethyl group at the 3rd position of the isoquinoline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the bromination of 3-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(bromomethyl)isoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylisoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.

    Oxidation Reactions: Isoquinoline N-oxides are the primary products.

    Reduction Reactions: Methylisoquinoline derivatives are formed.

Scientific Research Applications

6-Bromo-3-(bromomethyl)isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(bromomethyl)isoquinoline depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Similar in structure but lacks the bromomethyl group.

    3-Bromoisoquinoline: Similar but with a bromine atom at the 3rd position instead of a bromomethyl group.

    7-Bromoisoquinoline: Similar but with a bromine atom at the 7th position.

Uniqueness

6-Bromo-3-(bromomethyl)isoquinoline is unique due to the presence of both a bromine atom and a bromomethyl group, which allows for diverse chemical reactivity and potential applications in various fields. Its dual functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research.

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

6-bromo-3-(bromomethyl)isoquinoline

InChI

InChI=1S/C10H7Br2N/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10/h1-4,6H,5H2

InChI Key

BKPCRCHDOBFKHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)CBr

Origin of Product

United States

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